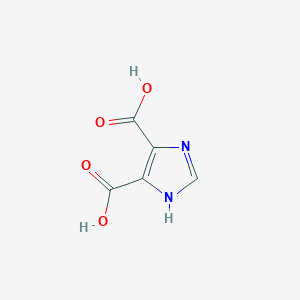

1H-Imidazole-4,5-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h1H,(H,6,7)(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVWQFWTGHFIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060349 | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

570-22-9 | |

| Record name | Imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazole-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE-4,5-DICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP9E7PEL2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid from Tartaric Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1H-imidazole-4,5-dicarboxylic acid, a valuable heterocyclic building block, utilizing tartaric acid as a readily available starting material. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. The guide delves into the historical context of the synthesis, a detailed and validated experimental protocol, a discussion of the reaction mechanism, and the significant applications of the final product. Particular emphasis is placed on the practical aspects of the synthesis, including safety considerations and characterization of the product.

Introduction: The Significance of this compound

This compound is a versatile organic compound that has garnered significant interest due to its utility as a precursor in the synthesis of a wide array of functional molecules. Its rigid, planar structure, coupled with the presence of multiple coordination sites—two nitrogen atoms in the imidazole ring and four oxygen atoms in the two carboxylic acid groups—makes it an exceptional ligand for the construction of metal-organic frameworks (MOFs). These materials exhibit porous structures with applications in gas storage, separation, and catalysis.

In the realm of medicinal chemistry and drug development, the imidazole scaffold is a well-recognized "privileged structure" due to its presence in numerous biologically active compounds. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, amides derived from this acid have shown stimulating effects on the central nervous system and have been explored as sedatives.[1][2] Furthermore, it is a key building block for the preparation of 4-aminoimidazole-5-carboxylic acid, an essential intermediate in purine biosynthesis, and for the creation of semi-synthetic penicillins and cephalosporins with potent antibacterial activity.[1][2]

The synthesis of this compound from tartaric acid represents a classic and reliable method to access this important molecule. This guide will provide a detailed exposition of this synthetic route, empowering researchers to confidently reproduce and potentially innovate upon this established chemistry.

The Synthetic Pathway: From Tartaric Acid to this compound

The overall synthetic strategy involves a two-step process, commencing with the nitration of tartaric acid to form the key intermediate, tartaric acid dinitrate. This is followed by a ring-forming condensation reaction with ammonia and formaldehyde, which constructs the imidazole ring system. This latter step is a variation of the well-established Debus-Radziszewski imidazole synthesis.

Diagram of the Overall Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure published in Organic Syntheses, which provides a reliable and scalable method for the preparation of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| d-Tartaric Acid | C₄H₆O₆ | 150.09 | ≥99% |

| Nitric Acid (70%) | HNO₃ | 63.01 | ACS Grade |

| Fuming Nitric Acid | HNO₃ | 63.01 | ≥90% |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ACS Grade |

| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | ACS Grade |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | ACS Grade |

| Hydrochloric Acid (37%) | HCl | 36.46 | ACS Grade |

| Ethanol | C₂H₅OH | 46.07 | 95% |

| Methanol | CH₃OH | 32.04 | ACS Grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade |

Step 1: Synthesis of Tartaric Acid Dinitrate

Safety First: This step involves the use of strong, corrosive, and oxidizing acids. It is imperative to perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 200 g (1.33 moles) of powdered d-tartaric acid.

-

Addition of Nitric Acid: To the tartaric acid, successively add 432 mL of concentrated nitric acid (sp. gr. 1.42) and 432 mL of fuming nitric acid (sp. gr. 1.50). Stir the mixture until the tartaric acid has mostly dissolved.

-

Controlled Addition of Sulfuric Acid: Begin to slowly add 800 mL of concentrated sulfuric acid (sp. gr. 1.84) from the dropping funnel. The reaction is exothermic. Once the temperature reaches 38°C, immerse the flask in an ice-water bath to maintain the temperature between 38-43°C.

-

Crystallization and Isolation: Towards the end of the sulfuric acid addition, tartaric acid dinitrate may begin to crystallize. After the addition is complete, cool the mixture in an ice bath for 30 minutes to ensure complete crystallization.

-

Filtration: Filter the crystalline product through a sintered glass funnel. It is crucial to work quickly as the product is not stable in air for extended periods. Wash the crystals with ice-cold concentrated sulfuric acid, followed by a small amount of glacial acetic acid. The product should not be washed with water.

-

Immediate Use: The resulting tartaric acid dinitrate is unstable and should be used immediately in the next step without prolonged storage.

Step 2: Synthesis of this compound

-

Preparation of the Ammoniacal Solution: In a large beaker or flask, prepare a solution of 800 mL of concentrated ammonium hydroxide (sp. gr. 0.90) and cool it in an ice-salt bath to below 5°C.

-

Addition of Tartaric Acid Dinitrate: Carefully and in small portions, add the freshly prepared tartaric acid dinitrate to the cold ammoniacal solution with vigorous stirring. Ensure the temperature of the mixture does not rise above 5°C during the addition.

-

Addition of Formaldehyde: To the cold solution, add 100 mL of 37% aqueous formaldehyde solution.

-

Reaction and Work-up: Allow the reaction mixture to stand at room temperature overnight. The following day, transfer the mixture to a large evaporating dish and evaporate to dryness on a steam bath.

-

Purification of the Crude Product:

-

Dissolve the residue in 1.5 L of hot water.

-

Add 100 mL of ethanol to the solution.

-

In a fume hood, carefully acidify the solution to Congo red paper with concentrated hydrochloric acid (approx. 400 mL).

-

Cool the acidified solution in an ice bath for several hours to precipitate the this compound.

-

Collect the precipitate by filtration and wash it successively with cold water, methanol, and diethyl ether.

-

-

Recrystallization: For higher purity, the product can be recrystallized from hot water. The purified product is a white to off-white crystalline solid.

Characterization of this compound

| Property | Value |

| Molecular Formula | C₅H₄N₂O₄ |

| Molar Mass | 156.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~288 °C (decomposes) |

| Spectroscopic Data | |

| IR (KBr, cm⁻¹) | Broad O-H stretch (carboxylic acid) ~3400-2400, C=O stretch ~1700, C=N and C=C stretches ~1600-1400 |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.9 (s, 1H, C2-H), ~13.0 (br s, 2H, COOH) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~164 (COOH), ~138 (C2), ~128 (C4/C5) |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Mechanistic Insights

The formation of the imidazole ring from tartaric acid dinitrate, ammonia, and formaldehyde is a complex process that can be understood as a variant of the Debus-Radziszewski imidazole synthesis. While a detailed mechanistic study for this specific reaction is not extensively reported, a plausible pathway can be proposed based on established principles of organic chemistry.

Proposed Reaction Mechanism Diagram:

Caption: Plausible mechanism for imidazole ring formation.

-

In situ Generation of a Glyoxal Equivalent: Under the basic conditions of the ammoniacal solution, the tartaric acid dinitrate is believed to undergo hydrolysis and elimination to form a highly reactive dicarbonyl species, effectively behaving as a glyoxal equivalent.

-

Formation of a Diimine: This dicarbonyl intermediate reacts with two equivalents of ammonia to form a diimine or a related amino alcohol intermediate.

-

Condensation with Formaldehyde: The diimine then undergoes condensation with formaldehyde. The carbon of the formaldehyde acts as an electrophile and is attacked by the nucleophilic nitrogen atoms of the diimine.

-

Cyclization and Aromatization: Subsequent intramolecular cyclization and dehydration lead to the formation of a dihydroimidazole intermediate. This intermediate is then oxidized to the aromatic imidazole ring. The oxidant in this case is likely dissolved oxygen or another species present in the reaction mixture.

Applications in Research and Industry

The utility of this compound as a versatile building block is demonstrated by its wide range of applications.

Metal-Organic Frameworks (MOFs)

As previously mentioned, this compound is an excellent ligand for the synthesis of MOFs. The multiple coordination sites allow for the formation of diverse and intricate three-dimensional structures with high porosity and surface area. These MOFs have been investigated for:

-

Gas Storage and Separation: The tunable pore sizes and chemical functionalities of MOFs derived from this ligand allow for the selective adsorption of gases like hydrogen, carbon dioxide, and methane.

-

Catalysis: The metal nodes and the organic linkers can both serve as active sites for a variety of catalytic transformations.

-

Sensing: The luminescent properties of some of these MOFs can be modulated by the presence of specific analytes, leading to the development of chemical sensors.

Pharmaceutical Intermediates

The imidazole ring is a cornerstone of many pharmaceutical agents. This compound provides a convenient entry point for the synthesis of more complex, biologically active molecules.

-

Antiviral and Anticancer Agents: Derivatives of this compound have been synthesized and evaluated for their in vitro antiviral and cytostatic activities.[3]

-

Kinase Inhibitors: The dicarboxamide derivatives of this acid can mimic the structure of purines and have been investigated as potential inhibitors of protein kinases, which are important targets in cancer therapy.[4]

-

Central Nervous System (CNS) Active Compounds: As mentioned earlier, amides of this compound have been reported to have stimulating effects on the CNS.[1][2]

-

Antibiotics: This dicarboxylic acid is a precursor for the synthesis of novel semi-synthetic penicillins and cephalosporins, which are crucial in combating bacterial infections.[1][2]

Conclusion

The synthesis of this compound from tartaric acid is a robust and well-documented procedure that provides access to a highly valuable and versatile chemical building block. This guide has provided a detailed experimental protocol, insights into the reaction mechanism, and an overview of the significant applications of the final product in both materials science and medicinal chemistry. By understanding the principles and practicalities of this synthesis, researchers are well-equipped to utilize this important compound in their own scientific endeavors, from the design of novel functional materials to the discovery of new therapeutic agents.

References

- What precautions should be taken when using tartaric acid E334? - Knowledge. (2025, March 31).

- TARTARIC ACID | Lamothe-Abiet.

- New this compound/amide derivatives (1–8),... - ResearchGate.

- Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - NIH.

- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2025, August 6).

- US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents.

- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media. (2017, June 23).

Sources

- 1. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preparation of 1H-Imidazole-4,5-dicarboxylic Acid via Benzimidazole Oxidation

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 1H-Imidazole-4,5-dicarboxylic Acid

This compound (IMDA) is a cornerstone heterocyclic building block, pivotal in the landscape of medicinal chemistry and materials science. Its rigid imidazole core, adorned with two carboxylic acid moieties, offers a versatile scaffold for constructing complex molecules. These include semi-synthetic penicillins, cephalosporins, and compounds with stimulating effects on the central nervous system.[1][2] The amides derived from IMDA have also found therapeutic use as sedatives.[2] This guide provides an in-depth examination of a robust and common synthetic route: the oxidative cleavage of the benzene ring of benzimidazole. We will dissect the underlying mechanisms, compare oxidative methodologies, and present a validated, step-by-step protocol for its successful synthesis.

The Core Synthesis Pathway: From Benzimidazole to IMDA

The transformation hinges on the chemical stability of the imidazole ring relative to the fused benzene ring under vigorous oxidative conditions.[3] The benzene portion of the benzimidazole molecule is cleaved, yielding the desired dicarboxylic acid functionality on the remaining imidazole core.

Caption: Overall synthetic transformation from benzimidazole to this compound.

Mechanistic Insights: The Rationale of Oxidative Cleavage

The synthesis of this compound from benzimidazole is a powerful demonstration of selective oxidation. The benzimidazole structure consists of a robust, electron-rich imidazole ring fused to a benzene ring. While the entire molecule is aromatic, the benzene ring is more susceptible to electrophilic attack and subsequent oxidative cleavage under harsh conditions.

The process generally involves the following conceptual stages:

-

Activation of the Benzene Ring: In a strongly acidic medium, such as concentrated sulfuric acid, the benzimidazole molecule is protonated. This enhances the electrophilicity of the oxidizing agent.

-

Initial Attack and Ring Opening: The oxidizing species (e.g., from H₂O₂ or KMnO₄) attacks the electron-rich benzene ring. This leads to hydroxylation and subsequent bond cleavage, breaking open the aromatic sextet of the benzene portion.

-

Oxidation of Side Chains: The remnants of the benzene ring, now aliphatic side chains attached to the imidazole core at positions 4 and 5, are further oxidized.

-

Formation of Carboxylic Acids: This exhaustive oxidation continues until the side chains are fully converted into stable carboxylic acid groups, yielding the final product.

The imidazole ring's inherent stability to these vigorous conditions ensures it remains intact throughout the transformation, making this a viable synthetic strategy.[3]

A Comparative Analysis of Oxidation Methodologies

The choice of oxidizing agent is the most critical parameter in this synthesis, directly influencing yield, purity, and reaction scalability. While several strong oxidants can achieve this transformation, their efficacy and handling requirements differ significantly.

| Oxidizing Agent | Typical Conditions & Co-reagents | Advantages | Disadvantages & Causality | Reported Yield |

| **Hydrogen Peroxide (H₂O₂) ** | Concentrated Sulfuric Acid (H₂SO₄) | High yields, relatively clean reaction, readily available reagents.[4][5] | Highly exothermic reaction requiring careful temperature control to prevent runaway reactions.[6][7] H₂SO₄ is a corrosive and hazardous solvent. | Good to High[4][5] |

| Potassium Permanganate (KMnO₄) | Acidic (H₂SO₄) or Alkaline Solution | Powerful and effective oxidant.[1][2][8] | Produces manganese dioxide (MnO₂) byproduct, which complicates purification. The stoichiometry can be complex, and reactions may be less selective.[8][9] | Low to Moderate[3] |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic Solution (e.g., H₂SO₄) | Historically used and effective.[1] | Generates toxic chromium waste, which presents significant environmental and disposal challenges.[1] | Low[1] |

Field-Proven Insight: For modern laboratory and pilot-scale synthesis, the hydrogen peroxide in sulfuric acid method is overwhelmingly preferred.[4][5] It avoids the generation of heavy metal waste and, with proper engineering controls, offers a more scalable and cleaner route to high-purity this compound.

Validated Experimental Protocol: Oxidation using H₂O₂/H₂SO₄

This protocol is a synthesis of established methods, optimized for preparative quantities in a research setting.[4][5][6]

Core Principle: This procedure utilizes the potent oxidizing environment created by hydrogen peroxide in concentrated sulfuric acid. The sulfuric acid acts as both a solvent and a catalyst, protonating the benzimidazole and activating the hydrogen peroxide.

Materials:

-

Benzimidazole (or 2-substituted benzimidazole)

-

Concentrated Sulfuric Acid (98%)

-

Hydrogen Peroxide (30% solution)

-

Deionized Water

-

Crushed Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for work-up and filtration

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of IMDA.

Step-by-Step Methodology:

-

Reaction Setup (Self-Validating System):

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve benzimidazole (1.0 equivalent) in concentrated sulfuric acid to achieve a concentration of approximately 1 M.[4][5]

-

Perform this dissolution in an ice bath to control the initial exothermic process, maintaining the temperature between 0-10°C. Complete dissolution is crucial for a homogenous reaction.

-

-

Oxidation (Critical Control Point):

-

Once the benzimidazole is fully dissolved, begin the dropwise addition of 30% hydrogen peroxide (approximately 11 equivalents) through the dropping funnel.[4][5]

-

Causality: The molar ratio of H₂O₂ to benzimidazole is a key parameter for driving the reaction to completion. Studies have shown an 11:1 ratio to be optimal for achieving higher yields.[4][5]

-

Trustworthiness: The reaction is highly exothermic. The addition rate must be carefully controlled to maintain the internal reaction temperature between 20-30°C.[6] Use the ice bath as needed. A runaway reaction will lead to decomposition and significantly lower yields.

-

After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed.

-

-

Work-up and Isolation:

-

Upon completion, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the product, which has low solubility in the resulting acidic aqueous solution.

-

Allow the mixture to stand for several hours in an ice bath to ensure complete precipitation.[6]

-

Collect the solid white precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water until the washings are neutral (test with pH paper). This removes residual sulfuric acid.

-

-

Purification and Drying:

-

The crude product can be further purified by recrystallization from hot water.

-

Dry the purified crystals in a vacuum oven to obtain the final this compound.

-

Data Presentation and Product Characterization

The final product should be a white crystalline solid. Characterization is essential to confirm its identity and purity.

-

Melting Point: ~288 °C (with decomposition)[2]

-

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch (~3400 cm⁻¹) from the carboxylic acids and H₂O, and a strong C=O stretch (~1700 cm⁻¹).[10]

-

NMR Spectroscopy: In a suitable solvent like DMSO-d₆, one would expect to see a signal for the imidazole C2-H, and broad signals for the N-H and carboxylic acid protons.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₅H₄N₂O₄ (156.10 g/mol ).[11]

-

Conclusion

The oxidation of benzimidazole represents a reliable and effective strategy for the synthesis of this compound. The hydrogen peroxide in sulfuric acid method stands out as the most practical approach for laboratory-scale preparation, offering high yields while avoiding heavy metal waste. Success in this synthesis is contingent upon careful control of the reaction stoichiometry and, most importantly, the reaction temperature during the oxidative step. This guide provides the foundational knowledge and a validated protocol for researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and beyond.

References

- Jadhav, S. D. (2020). Ruthenium-Benzimidazole complex: Structural, optical and Solvent-free catalytic studies.

- Fawzy, A., et al. (2016). Permanganate Oxidation of Benzimidazole and Benzthiazole Derivatives in Diluted Sulfuric Acid Medium: Kinetics and Mechanistic A.

- González-Liste, P. J., et al. (2016). Imidazole Based Ruthenium(IV) Complexes as Highly Efficient Bifunctional Catalysts for the Redox Isomerization of Allylic Alcohols in Aqueous Medium: Water as Cooperating Ligand.

- PubChem. This compound, 4,5-dimethyl ester.

- NIST. 4,5-Imidazoledicarboxylic acid. NIST Chemistry WebBook. [Link]

- Brusina, M. A., et al. (2018). Influence of Oxidation Conditions on the Yield of 2-Substituted Imidazole-4,5-dicarboxylic Acids. Russian Journal of General Chemistry. [Link]

- Kumar, A. (2018). Review on: Benzimidazole derivatives as potent biological agent. Journal of Current Pharma Research. [Link]

- Mondal, P., et al. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. [Link]

- Al-bayati, R. I. H. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]

- PubChem. This compound.

- Google Patents. (1987). Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.

- Khalafi-Nezhad, A., & Panahi, F. (2017). Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions.

- Chylewska, A., et al. (2019). Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. Molecules. [Link]

- Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules. [Link]

- Brusina, M. A., et al. (2018). Influence of Oxidation Conditions on the Yield of 2-Substituted Imidazole-4,5-dicarboxylic Acids. Russian Journal of Bakhtin Studies. [Link]

- SpectraBase. This compound, 1-(2-oxopropyl)-. [Link]

- Kaushik, P., Rawat, B. S., & Kumar, R. (2023).

- ResearchGate. (2023).

- Google Patents. (1985). Preparation of imidazole-4,5-dicarboxylic acid.

- Semantic Scholar. (2023).

- Ghasemzadeh, M. A., & Badsafa, M. (2023).

- Kumar, A., et al. (2018). Ruthenium(ii)-catalyzed C–H alkenylation/annulation cascade for the rapid synthesis of benzoimidazoisoindoles. Organic Chemistry Frontiers. [Link]

- ResearchGate. (2016). Unexpected formation of imidazole-4,5-dicarboxylic acid in the oxidation of 2-substituted benzimidazoles with hydrogen peroxide. [Link]

- ResearchGate. (2018). Synthesis of substituted imidazole-4,5-dicarboxylic acids. [Link]

- ResearchGate. (2016). Permanganate Oxidation of Benzimidazole and Benzthiazole Derivatives in Diluted Sulfuric Acid Medium: Kinetics and Mechanistic Aspects. [Link]

- Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. [Link]

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry. [Link]

- Al-Masoudi, W. A. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

- PubMed. Directly Oxidized Chemiluminescence of 2-substituted-4,5-di(2-furyl)

- Jiang, J., et al. (2011). Oxidation of antibiotics during water treatment with potassium permanganate: reaction pathways and deactivation. Environmental Science & Technology. [Link]

- Ghasemzadeh, M. A., & Badsafa, M. (2023).

- Organic Chemistry Portal. Benzimidazole synthesis. [Link]

- Journal of the American Chemical Society. The Mechanisms of Permanganate Oxidation. VIII. Substituted Benzylamines. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 4. pleiades.online [pleiades.online]

- 5. Influence of Oxidation Conditions on the Yield of 2-Substituted Imidazole-4,5-dicarboxylic Acids - Brusina - Russian Journal of General Chemistry [bakhtiniada.ru]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. article.aascit.org [article.aascit.org]

- 9. researchgate.net [researchgate.net]

- 10. 4,5-Imidazoledicarboxylic acid [webbook.nist.gov]

- 11. This compound | C5H4N2O4 | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physicochemical properties of 1H-Imidazole-4,5-dicarboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 1H-Imidazole-4,5-dicarboxylic Acid

Introduction

This compound (H₃IDC), also known as glyoxalinedicarboxylic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, combined with multiple coordination sites, makes it an exceptionally versatile building block. In the pharmaceutical industry, it serves as a crucial intermediate in the synthesis of drugs, including semi-synthetic penicillins and cephalosporins.[1][2] In materials science, H₃IDC is a premier organic linker for the rational design and synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, leading to materials with potential applications in gas storage, catalysis, and chemical sensing.[3][4]

This guide provides a comprehensive overview of the core physicochemical properties of H₃IDC, offering researchers, scientists, and drug development professionals a detailed understanding of its behavior. We will delve into its structural characteristics, acidity, coordination potential, and spectroscopic signature, supported by field-proven experimental protocols and authoritative references.

Molecular Identity and Structure

This compound is characterized by a five-membered imidazole ring substituted with two carboxylic acid groups at the 4 and 5 positions. This arrangement confers both acidic and basic properties, as well as multiple points for hydrogen bonding and metal coordination.

-

IUPAC Name: this compound[5]

-

Synonyms: 4,5-Imidazoledicarboxylic acid, Glyoxalinedicarboxylic acid, 4,5-Dicarboxyimidazole[5][6][7]

Caption: pH-dependent speciation of this compound.

Coordination Chemistry and Application in MOFs

H₃IDC is a multidentate ligand, possessing six potential donor atoms: two nitrogen atoms from the imidazole ring and four oxygen atoms from the two carboxylate groups. [1][11]This abundance of coordination sites enables it to bridge multiple metal centers in various modes, leading to the formation of diverse and robust 0-D, 1-D, 2-D, and 3-D coordination polymers and MOFs. [1] The choice of metal ion, the pH of the reaction, the solvent system, and the presence of ancillary ligands all influence which donor atoms participate in coordination, allowing for fine control over the final supramolecular architecture. [1][4]

Caption: Potential coordination sites of the deprotonated H₃IDC ligand.

Experimental Protocols

Protocol 1: Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

This protocol describes the standard method for experimentally verifying the pKa values of H₃IDC. The causality behind this choice is its high precision and direct measurement of proton dissociation.

Materials:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized, degassed water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

100 mL beaker

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.156 g (1.0 mmol) of H₃IDC and dissolve it in 50 mL of deionized water in the beaker. Gentle heating may be required to aid dissolution. [3]Allow the solution to cool to room temperature.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the path of the stir bar.

-

Initial Reading: Record the initial pH of the H₃IDC solution.

-

Titration: Begin adding the 0.1 M NaOH solution in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Equivalence Points: Continue the titration past the second equivalence point, which will be indicated by sharp inflections in the pH curve.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the first and second equivalence points (V₁ and V₂) from the points of maximum slope on the curve (or by using the first derivative plot, dpH/dV vs. V).

-

The pH at half the volume to the first equivalence point (V₁/2) corresponds to pKa₁.

-

The pH at the volume halfway between the first and second equivalence points ((V₁ + V₂)/2) corresponds to pKa₂.

-

Trustworthiness: This protocol is self-validating. The resulting titration curve should show two distinct, sharp equivalence points, and the calculated pKa values should be reproducible across multiple runs, confirming the integrity of the measurement.

Protocol 2: General Synthesis of a Coordination Polymer using H₃IDC

This method provides a foundational hydrothermal synthesis procedure, a common and effective technique for growing high-quality crystalline MOFs from H₃IDC. The choice of hydrothermal synthesis is driven by its ability to increase the solubility of reactants and promote the crystallization of thermodynamically stable products. [4] Materials:

-

This compound (H₃IDC)

-

A metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)

-

Solvent (e.g., Deionized water, Dimethylformamide (DMF), or a mixture)

-

pH-modifying agent (optional, e.g., NaOH, triethylamine)

-

23 mL Teflon-lined stainless steel autoclave

Procedure:

-

Reactant Mixture: In a glass vial, combine H₃IDC (e.g., 0.078 g, 0.5 mmol) and the metal salt (e.g., 0.149 g, 0.5 mmol) in the desired solvent or solvent mixture (e.g., 10 mL). [4]2. pH Adjustment (Critical Step): If necessary, adjust the pH of the mixture using a base to achieve the desired deprotonation state of the H₃IDC ligand. This step is crucial as it directs the final structure.

-

Homogenization: Stir or sonicate the mixture for 15-30 minutes to ensure it is homogeneous. [4]4. Hydrothermal Reaction: Transfer the mixture to the Teflon-lined autoclave. Seal the vessel tightly.

-

Heating: Place the autoclave in a programmable oven and heat it to the target temperature (typically 100–180 °C) for a set period (typically 24–72 hours).

-

Cooling: Allow the autoclave to cool slowly to room temperature. A slow cooling rate is essential for the formation of large, well-defined crystals. [4]7. Product Isolation: Collect the resulting crystalline product by filtration. Wash the crystals sequentially with the reaction solvent (e.g., water and DMF) to remove any unreacted starting materials. [4]8. Drying: Dry the final product in air or under a mild vacuum.

Overview of Synthesis

The synthesis of H₃IDC itself can be achieved through several established routes. The choice of pathway often involves a trade-off between the cost of starting materials and the overall yield and purity.

Caption: Common synthetic pathways for this compound. [1][2] Historically, H₃IDC was prepared by the oxidation of benzimidazole. [2]While effective, this method can be expensive. A more economical, high-yield process involves the reaction of imidazole with formaldehyde, followed by treatment with nitric acid at elevated temperatures. [2]Regardless of the route, purification via recrystallization or column chromatography is typically required to obtain a high-purity product suitable for pharmaceutical or materials science applications. [3][12]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The FTIR spectrum of H₃IDC is characterized by a broad absorption band in the 3200–3450 cm⁻¹ region, corresponding to O-H stretching from the carboxylic acids and N-H stretching from the imidazole ring. [13][14]Strong carbonyl (C=O) stretching vibrations are observed around 1600 cm⁻¹. The spectrum also features characteristic peaks for C=N stretching of the imidazole ring near 1400 cm⁻¹. [13][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR using a solvent like DMSO-d₆, the spectrum typically shows a singlet for the proton at the C2 position of the imidazole ring and broad signals for the acidic protons of the carboxyl and N-H groups. [15][16]* Mass Spectrometry: The mass spectrum provides confirmation of the molecular weight (156.10 g/mol ). [5]

Conclusion

This compound is a molecule of fundamental importance, bridging the gap between medicinal chemistry and advanced materials. Its well-defined physicochemical properties—particularly its polyprotic nature and multidentate coordination capability—make it a highly tunable and predictable building block. A thorough understanding of its solubility, pKa values, and reactivity is essential for any scientist seeking to leverage this versatile compound for the synthesis of novel pharmaceuticals or functional materials like Metal-Organic Frameworks. The experimental protocols and data presented in this guide offer a robust foundation for such endeavors.

References

- This compound Supplier China - Quinoline. (n.d.).

- This compound - 570-22-9, C5H4N2O4, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).

- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3).

- PubChem. (n.d.). This compound, 4,5-dimethyl ester. National Center for Biotechnology Information.

- Google Patents. (1985). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

- Bar, A. K., Ghorai, S., Ray, S., & Saha, S. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33339–33349.

- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Bar, A. K., Ghorai, S., Ray, S., & Saha, S. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. PMC - NIH.

- BenchChem. (2025). Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives.

- Sigma-Aldrich. (n.d.). Imidazole-4,5-dicarboxylic acid for synthesis 570-22-9.

- Li, Y., et al. (2019). Precisely Tuning the Coordination Modes of the 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid Ligand, Affording a Series of Metal–Organic Compounds with Diverse Structures and Properties. Crystal Growth & Design, 19(11), 6431–6440.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 570-22-9.

- NIST. (n.d.). 4,5-Imidazoledicarboxylic acid. NIST WebBook.

- Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.).

- SIELC Technologies. (2018). This compound.

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.

- ChemicalBook. (2025). 4,5-Imidazoledicarboxylic acid | 570-22-9.

- ChemBK. (n.d.). 4,5-Imidazoledicarboxylic acid.

- CymitQuimica. (n.d.). This compound.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 3. This compound Supplier China | Properties, Uses, Safety, MSDS & Price [quinoline-thiophene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C5H4N2O4 | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,5-Imidazoledicarboxylic acid [webbook.nist.gov]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Imidazole-4,5-dicarboxylic acid for synthesis 570-22-9 [sigmaaldrich.cn]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. 4,5-Imidazoledicarboxylic acid | 570-22-9 [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. spectrabase.com [spectrabase.com]

Solubility Profile of 1H-Imidazole-4,5-dicarboxylic Acid in Organic Solvents: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Imidazole-4,5-dicarboxylic acid (IMDA) is a pivotal building block in medicinal chemistry and materials science, notably as a precursor for pharmacologically active agents and as a linker in metal-organic frameworks (MOFs).[1][2] Its utility in these applications is fundamentally governed by its solubility characteristics. This guide provides a comprehensive analysis of the solubility of IMDA in various organic solvents, grounded in its core physicochemical properties. We delve into the causal relationships between its molecular structure and solubility behavior, present a consolidated table of known and inferred solubility data, and provide a rigorous, self-validating experimental protocol for determining its thermodynamic solubility. This document is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively handle and utilize this versatile compound.

Introduction: The Significance of IMDA Solubility

This compound is a heterocyclic compound featuring a highly polar imidazole ring flanked by two acidic carboxyl groups.[3] This unique structure makes it an invaluable intermediate for synthesizing a range of molecules, from potential anticancer and anti-inflammatory drugs to specialized polymers.[1][4] In drug discovery, understanding a compound's solubility is paramount; it influences everything from reaction kinetics and purification strategies to formulation and bioavailability.[5] Poor solubility can be a significant bottleneck, leading to challenges in developing effective in vivo dosing formulations and interpreting in vitro bioassay results.[6] For IMDA, its application as a ligand in the synthesis of MOFs also depends on its ability to dissolve in the reaction medium to facilitate crystal growth.[1] This guide, therefore, addresses the critical need for a centralized resource on the solubility of IMDA, moving beyond simple data points to explain the underlying chemical principles.

Physicochemical Properties Governing Solubility

The solubility of a solid in a solvent is a thermodynamic equilibrium between the solid state and the solvated state. This process is governed by two primary energy considerations: the energy required to break the solute-solute interactions in the crystal lattice (lattice energy) and the energy released from the formation of solute-solvent interactions (solvation energy). For IMDA, its physicochemical properties strongly suggest a challenging solubility profile in many common solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂O₄ | [4][7] |

| Molecular Weight | 156.10 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1][8] |

| Melting Point | ~280-292 °C (with decomposition) | [1][4][8] |

| pKa₁ (first carboxyl) | ~2.95 - 3.59 | [1][4] |

| pKa₂ (second carboxyl) | ~5.75 | [1] |

| Calculated logP | -1.34 to -0.2 | [6][9] |

| Water Solubility (20°C) | 0.5 g/L (~3.2 mM) | [4][8][10] |

Causality: Why IMDA Behaves as It Does

-

High Polarity and Hydrogen Bonding: IMDA is an exceptionally polar molecule. It possesses multiple hydrogen bond donor sites (two carboxylic acid protons and one imidazole N-H) and numerous hydrogen bond acceptor sites (the imidazole nitrogen and all four carboxylate oxygens).[3][5] This extensive hydrogen bonding capability leads to strong intermolecular forces within the crystal lattice.

-

High Melting Point and Crystal Lattice Energy: The compound's high melting point (decomposing above 280°C) is a direct indicator of a highly stable and rigid crystal structure.[1][8] A significant amount of energy is required to overcome this lattice energy before dissolution can occur. This is a primary reason for its poor solubility in non-polar or weakly polar solvents.

-

Amphoteric Nature: With two acidic carboxyl groups (pKa₁ ~3.0, pKa₂ ~5.8) and a basic imidazole ring, IMDA is amphoteric.[1] Its solubility is therefore highly pH-dependent. In basic solutions (pH > pKa₂), both carboxyl groups deprotonate to form a highly polar and much more soluble dicarboxylate anion.[8][11] This is a crucial consideration for its use in aqueous-based reactions or formulations.

-

Low Lipophilicity (Negative logP): The calculated logP value is negative, indicating that IMDA is hydrophilic and preferentially partitions into an aqueous phase over a non-polar lipid phase.[6][9] This predicts poor solubility in non-polar organic solvents like hexane or toluene.

The interplay of these factors—strong crystal lattice energy and the need for a solvent capable of extensive, favorable hydrogen bonding interactions—dictates the solubility profile outlined in the following section.

Solubility Data in Common Organic Solvents

Direct, experimentally determined solubility data for IMDA across a wide range of organic solvents is sparse in the literature. The following table consolidates known quantitative data, qualitative observations from synthetic procedures, and scientifically inferred solubility based on the compound's physicochemical properties and data from analogous structures like 2-propyl-1H-imidazole-4,5-dicarboxylic acid.[12]

Table 2: Solubility Profile of this compound

| Solvent Class | Solvent | Formula | Solubility Classification | Quantitative Value (at 20-25°C) | Source(s) & Rationale |

| Polar Protic | Water | H₂O | Very Slightly Soluble | 0.5 g/L | [4][8][10] (Experimental) |

| Methanol | CH₃OH | Sparingly Soluble / Insoluble | < 1 mg/mL (Estimated) | [12][13] (Used as a washing solvent) | |

| Ethanol | C₂H₅OH | Insoluble | < 0.5 mg/mL (Estimated) | [8][13] (Used for precipitation) | |

| Polar Aprotic | DMSO | (CH₃)₂SO | Soluble | > 20 mg/mL (Estimated) | (Strong H-bond acceptor; common for similar polar heterocycles) |

| DMF | (CH₃)₂NC(O)H | Very Soluble | > 50 mg/mL (Estimated) | [12] (Inferred from highly soluble butyl-analog) | |

| Acetonitrile | CH₃CN | Very Slightly Soluble | < 1 mg/mL (Estimated) | (Moderately polar, poor H-bond donor) | |

| Acetone | (CH₃)₂CO | Insoluble | < 0.5 mg/mL (Estimated) | (Lower polarity and H-bonding capacity) | |

| Non-Polar | Diethyl Ether | (C₂H₅)₂O | Insoluble | < 0.1 mg/mL (Estimated) | [8][12][13] (Used as a washing solvent) |

| Toluene | C₇H₈ | Insoluble | < 0.1 mg/mL (Estimated) | (Apolar nature cannot overcome lattice energy) | |

| Hexane | C₆H₁₄ | Insoluble | < 0.1 mg/mL (Estimated) | (Apolar nature cannot overcome lattice energy) | |

| Aqueous Base | 1 M NaOH (aq) | NaOH | Freely Soluble | > 100 mg/mL (Estimated) | [8][11] (Forms highly soluble disodium salt) |

Note: "Estimated" values are based on chemical principles and qualitative observations and should be experimentally verified for critical applications.

Understanding Kinetic vs. Thermodynamic Solubility

In the context of drug discovery and development, it is crucial to distinguish between two types of solubility measurements.[5][6]

-

Kinetic Solubility: This is a high-throughput measurement often used in early discovery. It typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs.[5] This method is fast but can often overestimate solubility because the compound may form a supersaturated solution or a metastable amorphous precipitate rather than the most stable crystalline form.[3][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically >24 hours) until the concentration of the dissolved solute is constant.[3][10] This value represents the maximum amount of the most stable crystalline form of the compound that can be dissolved and is the gold standard for pre-formulation and development.

For a compound like IMDA with high crystal lattice energy, the difference between its kinetic and thermodynamic solubility is expected to be significant. Researchers should prioritize determining the thermodynamic solubility for any application requiring a stable, true solution.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes a self-validating system for determining the equilibrium (thermodynamic) solubility of IMDA in an organic solvent using the shake-flask method followed by HPLC quantification.

Materials and Equipment

-

This compound (solid, purity >98%)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or glass tubes with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

HPLC system with UV detector

-

Calibrated volumetric flasks and pipettes

Workflow Diagram

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions: a. Accurately prepare a stock solution of IMDA in a solvent in which it is freely soluble (e.g., DMF or 0.1 M NaOH). b. Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five calibration standards bracketing the expected solubility range.

-

Sample Preparation & Equilibration: a. Add an excess of solid IMDA (e.g., 5-10 mg, ensuring solid is visible throughout the experiment) to at least three separate vials. b. Accurately add a known volume of the test solvent (e.g., 1.0 mL) to each vial. c. Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). d. Agitate the vials for a minimum of 24 hours. (Self-Validation Point 1): To ensure equilibrium has been reached, additional time points (e.g., 48 and 72 hours) should be tested. The solubility value should plateau and be consistent between the later time points.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow for sedimentation. b. Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet the remaining solid. c. Carefully withdraw an aliquot of the clear supernatant using a syringe. d. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. (Self-Validation Point 2): The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Quantification by HPLC: a. Accurately dilute the filtered sample with mobile phase to a concentration that falls within the range of the calibration curve. b. Inject the calibration standards and the diluted samples onto the HPLC system. A typical reverse-phase method would be:

- Column: C18, 4.6 x 150 mm, 5 µm

- Mobile Phase: A: 0.1% Phosphoric Acid in Water, B: Acetonitrile

- Gradient: A suitable gradient to elute the polar compound (e.g., start at 5% B)

- Flow Rate: 1.0 mL/min

- Detection: UV at 210 nm c. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. d. Use the regression equation from the calibration curve to calculate the concentration of IMDA in the diluted samples. e. Back-calculate the original concentration in the undiluted sample to determine the solubility. The results from the triplicate vials should be averaged.

Logical Relationships in Solubility Prediction

The decision-making process for estimating or determining the solubility of a compound like IMDA can be visualized as a logical flow, starting from its fundamental properties.

Caption: Factors influencing IMDA's solubility profile.

Conclusion

This compound exhibits a challenging but predictable solubility profile. Its poor solubility in water and most common polar protic and non-polar organic solvents is a direct consequence of its high crystal lattice energy, driven by extensive intermolecular hydrogen bonding. However, its amphoteric nature allows for high solubility in aqueous basic solutions, and its polarity lends itself to dissolution in strong, polar aprotic solvents such as DMF and DMSO. For any research or development application, it is imperative to determine the thermodynamic solubility using a robust method, such as the shake-flask protocol detailed herein, to ensure the use of true, stable solutions. This foundational understanding will enable scientists to design more effective synthetic routes, purification strategies, and formulation approaches, ultimately accelerating the path from laboratory research to practical application.

References

- This compound Supplier China. Quinoline. [Link]

- Imidazole. Organic Syntheses Procedure. [Link]

- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.

- 4,5-Imidazoledicarboxylic acid. ChemBK. [Link]

- Bar, A., et al. (2022). Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. [Link]

- US Patent 4550176A: Preparation of imidazole-4,5-dicarboxylic acid.

- Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Iljin, V.V., et al. (2022). Evaluation of the bioavailability of this compound derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal. [Link]

- 4,5-Imidazoledicarboxylic acid. NIST WebBook. [Link]

- Iljin, V.V., et al. (2022). Evaluation of the bioavailability of this compound derivatives using the calculated and experimental lipophilicity index of the molecule logP.

- Mobley, D.L., & Guthrie, J.P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

- EP0234656A2 - 1H-imidazole-5-carboxylic acid derivatives.

- US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.

- 1H-imidazole-5-carboxylic acid derivatives - Patent 0277384.

- This compound | C5H4N2O4 | CID 68442. PubChem. [Link]

Sources

- 1. This compound Supplier China | Properties, Uses, Safety, MSDS & Price [quinoline-thiophene.com]

- 2. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. 4,5-Imidazoledicarboxylic acid | 570-22-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the bioavailability of this compound derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 7. This compound | C5H4N2O4 | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Compound this compound - Chemdiv [chemdiv.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

"crystal structure analysis of 1H-Imidazole-4,5-dicarboxylic acid"

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Imidazole-4,5-dicarboxylic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the crystal structure analysis of this compound (H₃IDC). Moving beyond a simple recitation of data, we will explore the causal relationships behind experimental choices and delve into the nuanced structural features that make this molecule a cornerstone in supramolecular chemistry and materials science.

Foreword: The Significance of this compound

This compound is more than just a heterocyclic compound; it is a highly versatile molecular building block. Its structure is distinguished by a rigid imidazole core functionalized with two carboxylic acid groups. This arrangement provides multiple coordination sites: two nitrogen atoms within the imidazole ring and four oxygen atoms from the carboxylates.[1][2] This multiplicity of donor atoms allows H₃IDC to engage in a rich variety of intermolecular interactions, most notably hydrogen bonding and coordination with metal ions.[2][3]

Consequently, H₃IDC is a premier ligand for the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, materials with significant applications in gas storage, catalysis, and sensing.[1][4] Its derivatives also serve as crucial intermediates in the synthesis of pharmaceuticals, including semi-synthetic penicillins.[2][5] A thorough understanding of its solid-state structure is, therefore, not merely an academic exercise but a prerequisite for harnessing its full potential.

PART 1: From Powder to Perfect Crystal: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the quality of the crystal used for data collection.

Experimental Protocol: Synthesis via Benzimidazole Oxidation

A common and effective route to H₃IDC is the oxidation of 2-alkylbenzimidazoles.[2][6] This method is advantageous due to the availability of the starting materials.

-

Dissolution: Dissolve the starting 2-alkylbenzimidazole in concentrated sulfuric acid under controlled cooling.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide (30%), dropwise to the solution. The causality here is critical: the strong oxidizing environment cleaves the benzene ring, which is then oxidized to form the two carboxylic acid groups, leaving the more stable imidazole ring intact. Maintaining a low temperature is essential to control the exothermic reaction.

-

Precipitation: After the reaction is complete, the mixture is carefully poured onto crushed ice. This simultaneously quenches the reaction and precipitates the H₃IDC product, which has lower solubility in the cold aqueous medium.

-

Purification: The crude product is collected by filtration and purified by recrystallization, typically from hot water. This step is vital to remove any unreacted starting material or side products, ensuring the chemical purity required for unambiguous crystal growth.[7]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

The goal of crystallization is to allow molecules to self-assemble into a highly ordered, three-dimensional lattice. Slow evaporation is the method of choice for many organic molecules like H₃IDC.

-

Solution Preparation: Prepare a saturated solution of purified H₃IDC in a suitable solvent (e.g., a water/ethanol mixture) at a slightly elevated temperature to increase solubility.

-

Filtration: Filter the warm solution through a syringe filter into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.

-

Evaporation: Cover the vial with a cap that is loosely fitted or perforated with a needle. This allows the solvent to evaporate slowly over several days to weeks. The slow rate is paramount; it provides the molecules with sufficient time to arrange themselves into a low-energy, well-ordered crystal lattice rather than crashing out of solution as an amorphous powder.

-

Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor for analysis.

Workflow: Synthesis to Single Crystal

The logical progression from starting materials to a single crystal suitable for X-ray diffraction is depicted below.

Caption: Workflow from synthesis to a diffraction-ready single crystal.

PART 2: Spectroscopic Verification

Before proceeding to X-ray diffraction, it is imperative to verify the identity and purity of the synthesized compound using spectroscopic methods. This provides a foundational check that the crystal to be analyzed is indeed the target molecule.

| Technique | Characteristic Signature for H₃IDC | Reference(s) |

| FTIR (KBr) | Broad O-H stretch (from COOH and adsorbed H₂O) around 3400-3200 cm⁻¹, N-H stretch from the imidazole ring (~3445 cm⁻¹), strong C=O stretch from the carboxylic acid (~1680-1600 cm⁻¹), and C=N stretch from the imidazole ring (~1400 cm⁻¹). | [8][9][10] |

| ¹H NMR (DMSO-d₆) | A signal for the imidazole C2-H proton, signals for the imidazole N-H proton, and a broad signal for the carboxylic acid protons. The exact chemical shifts are solvent-dependent. | [11] |

| ¹³C NMR (DMSO-d₆) | Resonances corresponding to the two equivalent carboxylic acid carbons and the carbons of the imidazole ring. | [12] |

PART 3: Unveiling the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Crystallographic Workflow: A Self-Validating System

Each step in the SC-XRD workflow builds upon the last, with internal checks to ensure the integrity of the final model.

Caption: The standard workflow for single-crystal X-ray diffraction analysis.

-

Data Collection: The crystal is mounted on a diffractometer and cooled (typically to ~100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. It is then rotated in a monochromatic X-ray beam, and thousands of diffraction intensities are collected.

-

Structure Solution: The collected data are used to calculate an electron density map of the unit cell. Initial atomic positions are determined from the peaks in this map using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed by metrics like the R-factor, which should be as low as possible for a good structure.

PART 4: The Crystal Structure of this compound

The analysis of H₃IDC reveals a structure dominated by extensive and reliable hydrogen-bonding motifs. These non-covalent interactions are the primary drivers of the molecule's solid-state assembly.

Molecular Geometry and Tautomerism

In its crystalline form, the H₃IDC molecule is largely planar. The two carboxylic acid groups can rotate, but their orientation is constrained by the formation of strong hydrogen bonds.[13] Depending on the crystallization conditions and the presence of substituents, H₃IDC can exist in different tautomeric or protonation states. For instance, derivatives with alkyl groups on the N1 position have been shown to crystallize in either zwitterionic forms or as mixtures of neutral and zwitterionic forms.[7][13] This is a critical insight, as the protonation state dictates the available hydrogen bond donors and acceptors, thereby influencing the entire supramolecular structure.[2]

The Supramolecular Network: A Symphony of Hydrogen Bonds

The defining feature of the H₃IDC crystal structure is its intricate network of hydrogen bonds, which creates a robust and predictable architecture.[3][[“]][15]

-

Intramolecular Hydrogen Bonds: An intramolecular hydrogen bond often forms between the hydroxyl proton of one carboxylic acid group and the carbonyl oxygen of the adjacent group, creating a stable seven-membered ring conformation.[12][16]

-

Intermolecular Dimers: The most common motif involves pairs of molecules forming centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups.[[“]]

-

Extended Chains and Sheets: These primary dimer motifs are then linked into extended chains or sheets by N-H···O or N-H···N hydrogen bonds involving the imidazole ring's N-H donor and the carboxylate or imidazole acceptors of neighboring dimers.[12][13]

Caption: Key hydrogen bonding interactions in the crystal structure of H₃IDC.

Crystallographic Data Summary

While the exact unit cell parameters can vary slightly based on conditions, a representative set of data for pure H₃IDC monohydrate is summarized below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~6.9 |

| c (Å) | ~13.6 |

| β (°) | ~98 |

| Z (molecules/cell) | 4 |

Note: These are approximate values for illustrative purposes. Exact data must be obtained from specific crystallographic studies, often found in databases like the Cambridge Crystallographic Data Centre (CCDC).

PART 5: From Structure to Function: Applications

The detailed structural knowledge gained from crystal structure analysis directly informs the application of H₃IDC in various fields.

-

Rational Design of MOFs: By understanding the preferred hydrogen bonding patterns and coordination modes of H₃IDC, scientists can predict and design complex, multi-dimensional MOFs with tailored pore sizes and functionalities for specific applications like gas separation or heterogeneous catalysis. The deprotonation state of the ligand (H₃IDC, H₂IDC⁻, HIDC²⁻, or IDC³⁻) is a key variable that can be controlled, often by pH, to direct the assembly of desired 0D, 1D, 2D, or 3D structures.[2][4]

-

Crystal Engineering: The reliability of the hydrogen-bonded motifs makes H₃IDC and its derivatives excellent tools for crystal engineering.[12][[“]] Researchers can systematically modify the molecule to create new solid-state materials with predictable packing arrangements and physical properties.

-

Drug Development: As an important scaffold, understanding the 3D structure and intermolecular interactions of H₃IDC is crucial for designing new drug candidates. This knowledge helps in predicting how a molecule might bind to a biological target, such as an enzyme's active site, and informs the design of derivatives with improved efficacy and bioavailability.[5]

Conclusion

The crystal structure of this compound is a textbook example of how specific molecular features—a rigid core, multiple functional groups, and strong hydrogen bonding capability—translate into a highly ordered and predictable supramolecular architecture. The analytical workflow, from rational synthesis and careful crystallization to high-resolution single-crystal X-ray diffraction, provides a complete and validated picture of this architecture. This fundamental understanding is not merely descriptive; it is predictive, empowering scientists to utilize H₃IDC as a powerful and versatile building block in the development of advanced materials and novel therapeutics.

References

- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021).

- Design and construction of six coordination polymers with imidazole-4,5-dicarboxylate ligand. (2015). Inorganica Chimica Acta. [Link]

- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017). Walsh Medical Media. [Link]

- Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Deriv

- Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. (2009). Inorganic Chemistry. [Link]

- Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid deriv

- Synthesis, properties, and X-ray crystal structures of two Ag(I) complexes with 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid. (2013).

- Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. (2002). Crystal Growth & Design. [Link]

- Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. (2022). ACS Omega. [Link]

- This compound. (n.d.). PubChem. [Link]

- Crystal structures of а series of 1-substituted imidazol-4,5-dicarboxylic acids. (2020).

- Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. (2022). National Institutes of Health (NIH). [Link]

- Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.).

- Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid deriv

- Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole4,5-dicarboxylic Acid Derivatives. (2002).

- 4,5-Imidazoledicarboxylic acid. (n.d.). NIST WebBook. [Link]

- Preparation of imidazole-4,5-dicarboxylic acid. (1985).

- Synthesis of substituted imidazole-4,5-dicarboxylic acids. (2018).

Sources

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives | Scilit [scilit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Characterization of this compound-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,5-Imidazoledicarboxylic acid [webbook.nist.gov]

- 11. This compound | C5H4N2O4 | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. consensus.app [consensus.app]

- 15. Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]